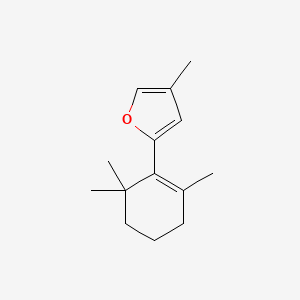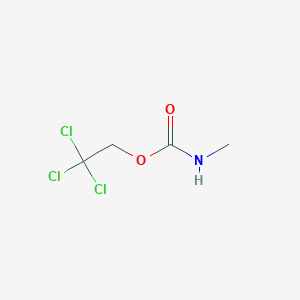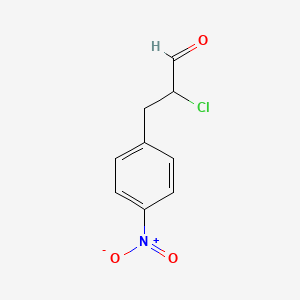
3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for RCL T294551 are not extensively documented. it is typically synthesized through standard organic synthesis techniques.
Chemical Reactions Analysis
RCL T294551 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions with appropriate reagents.
Common reagents and conditions used in these reactions include strong bases like sodium amide (NaNH2) for deprotonation and elimination reactions , and boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RCL T294551 has various scientific research applications, including:
Chemistry: It is used in organic synthesis and as a reagent in different chemical reactions.
Industry: It can be used in the development of new materials and industrial processes.
Mechanism of Action
Comparison with Similar Compounds
RCL T294551 can be compared with other similar compounds such as T291455, T294055, and T214558 . These compounds share similar chemical structures and properties but may have different applications and reactivity profiles. The uniqueness of RCL T294551 lies in its specific chemical structure and the potential for unique reactivity and applications in research .
Properties
CAS No. |
826-65-3 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione |
InChI |
InChI=1S/C10H8O2/c11-8-4-3-5-6-1-2-7(9(5)8)10(6)12/h1-7,9H |
InChI Key |
CQDFTDKTCBPRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C(C1C2=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)




![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)





